2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide
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Description
2-methyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-5-(propan-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C25H31N5O3S and its molecular weight is 481.62. The purity is usually 95%.
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Scientific Research Applications
Metal Complexes and Antibacterial Properties
Sulfamethoxazole derivatives have been used to construct new d10 metal complexes with varied structures. These complexes have been explored for their photoluminescence and antibacterial properties, indicating potential applications in developing new antibacterial agents and materials with specific photophysical characteristics (Feng et al., 2021).
Antimycobacterial Activity
Novel thiourea derivatives bearing the benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis. This suggests the potential use of sulfonamide derivatives in designing new antituberculosis drugs (Ghorab et al., 2017).
Photochemical Decomposition
The photochemical behavior of sulfamethoxazole, a sulfonamide antibiotic, has been studied, indicating potential environmental implications and the need for understanding the photostability of pharmaceutical compounds (Zhou & Moore, 1994).
Inhibition of Carbonic Anhydrase
Isoxazole-containing sulfonamides have been synthesized and shown to possess potent inhibitory activity against carbonic anhydrase II and VII, important for therapeutic interventions in conditions like glaucoma and neuropathic pain (Altug et al., 2017).
Endothelin Antagonism
Biphenylsulfonamide derivatives have been identified as selective endothelin-A receptor antagonists, with potential applications in treating diseases related to endothelin-1, such as pulmonary arterial hypertension (Murugesan et al., 1998).
Properties
IUPAC Name |
2-methyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3S/c1-17(2)20-6-5-18(3)23(16-20)34(31,32)29-22-9-7-21(8-10-22)27-25-26-19(4)15-24(28-25)30-11-13-33-14-12-30/h5-10,15-17,29H,11-14H2,1-4H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCFXNGQYNFNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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